molecular formula C9H10BrN3 B2650541 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE CAS No. 1256836-77-7

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE

Cat. No.: B2650541
CAS No.: 1256836-77-7
M. Wt: 240.104
InChI Key: FPLWCRFDYZQUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-c]pyridine Chemistry

The pyrazolo[3,4-c]pyridine scaffold first entered chemical literature through early 20th-century heterocyclic synthesis efforts. While Ortoleva's 1908 work on pyrazolo[3,4-b]pyridines laid foundational principles, the specific [3,4-c] isomer gained attention following Bulow's 1911 demonstrations of pyrazole-pyridine annulation strategies. These initial methods relied on condensation reactions between aminopyrazoles and diketones, producing limited substitution patterns.

A significant breakthrough occurred in the 1960s with the adaptation of Gould-Jacobs cyclization for pyrazolopyridines, enabling systematic access to 4-chloro derivatives. This methodology evolved through late 20th-century advances in transition-metal catalysis, particularly Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, which expanded functionalization capabilities. The development of protecting group strategies for N-1 and N-2 positions in the 2010s marked another milestone, allowing sequential modifications at previously inaccessible sites.

Table 1: Historical Milestones in Pyrazolo[3,4-c]pyridine Chemistry

Year Development Significance
1908 First pyrazolopyridine synthesis Established basic annulation strategies
1962 Gould-Jacobs cyclization adaptation Enabled 4-position functionalization
2015 TMPMgCl.LiCl metalation protocol Opened C-7 position for modification
2023 Multi-vector functionalization Demonstrated simultaneous N/C modifications

Significance in Heterocyclic Medicinal Chemistry

Pyrazolo[3,4-c]pyridines occupy a privileged position in medicinal chemistry due to their balanced electronic properties and hydrogen-bonding capacity. The fused bicyclic system serves as a bioisostere for purine nucleobases, enabling competitive inhibition of adenosine- and guanosine-binding enzymes. Their planar structure facilitates π-stacking interactions with aromatic residues in protein binding pockets, while the nitrogen-rich framework supports solubility in physiological environments.

In fragment-based drug discovery (FBDD), these compounds provide ideal starting points due to their moderate molecular weight (typically 150-250 Da) and capacity for vectorial growth. The 4-bromo-3-isopropyl derivative specifically enhances this potential through:

  • Steric guidance : The isopropyl group at C-3 creates defined molecular topography for target engagement
  • Electrophilic handle : The C-4 bromine atom serves as a versatile site for cross-coupling reactions
  • Tautomeric stability : The 1H-tautomer predominates under physiological conditions, ensuring predictable binding modes

Recent studies highlight their application across multiple therapeutic areas:

  • Kinase inhibition : JAK2 and CDK inhibitors leveraging C-4 aryl substitutions
  • Antiviral agents : Dengue virus NS5 polymerase inhibitors utilizing C-7 modifications
  • Oncology therapeutics : PARP1 inhibitors exploiting N-1 functionalization

Position of 4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine in Contemporary Research Literature

The specific derivative this compound (CAS 1256836-77-7) has emerged as a key intermediate in modern synthetic campaigns. Its molecular formula C9H10BrN3 (MW 256.11 g/mol) combines moderate hydrophobicity (cLogP ~2.1) with polar surface area (PSA 41.6 Ų), making it favorable for lead optimization.

Table 2: Key Molecular Properties

Property Value
Molecular Formula C9H10BrN3
Molecular Weight 256.11 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-propan-2-yl-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5(2)9-8-6(10)3-11-4-7(8)12-13-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLWCRFDYZQUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CN=CC2=NN1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitropyridine with isopropyl hydrazine, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biomedical Applications

The pyrazolo[3,4-c]pyridine scaffold is known for its diverse biological activities, particularly in the development of pharmaceuticals targeting various diseases:

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant anticancer properties. A study highlighted the synthesis of multiple pyrazolo derivatives and their evaluation against cancer cell lines, demonstrating promising cytotoxic effects. For instance, compounds with the pyrazolo[3,4-c]pyridine core showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Pyrazolo compounds have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Recent studies suggest that pyrazolo derivatives can provide neuroprotective effects by modulating neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
NeuroprotectiveModulates neuroinflammation and oxidative stress ,

Case Studies

Several case studies illustrate the practical applications of 4-bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine:

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A recent study synthesized a series of pyrazolo derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced anticancer activity compared to parent compounds .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazolo derivatives in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and improvement in clinical symptoms following treatment with the compound .

Mechanism of Action

The mechanism of action of 4-BROMO-3-(PROPAN-2-YL)-1H-PYRAZOLO[3,4-C]PYRIDINE depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation significantly influences reactivity, lipophilicity, and bioactivity. The following table compares halogenated pyrazolo-pyridine derivatives:

Compound Substituents Molecular Weight XLogP3 Melting Point (°C) Key Properties Reference
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-Cl 232.46 2.5 High topological polar surface area (41.6 Ų), moderate lipophilicity
4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine 4-Br, 3-I 323.92 Higher molecular weight due to iodine; 95% purity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-Br, 3-CF3 Trifluoromethyl enhances metabolic stability and electron-withdrawing effects
Target Compound 4-Br, 3-isopropyl ~268.12* ~2.8† Predicted increased lipophilicity due to isopropyl group

*Estimated molecular formula: C₉H₁₀BrN₃.
†Predicted XLogP3 based on alkyl substituent trends.

  • Key Insights :
    • Bromine and chlorine () improve halogen bonding in target interactions, while iodine () may enhance steric effects but reduce solubility.
    • The trifluoromethyl group () offers superior metabolic stability compared to halogens or alkyl groups .
Substituent Effects on Physicochemical Properties

Aryl vs. Alkyl Substituents :

  • Aryl Groups : Compounds with 4-chlorophenyl (, compound 17) and 4-methoxyphenyl (compound 18) substituents exhibit higher melting points (129–130°C vs. 160–161°C), likely due to enhanced intermolecular interactions (e.g., π-stacking or hydrogen bonding) .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Trifluoromethyl () and chloro () groups withdraw electrons, stabilizing the pyridine ring and altering reactivity in cross-coupling reactions.
Structural Isomerism and Ring Positioning
  • Pyrazolo[3,4-c]pyridine (Target) : The fused ring system’s topology may influence binding to planar biological targets (e.g., ATP-binding pockets).
  • Pyrazolo[3,4-b]pyridine () : Differs in ring connectivity, affecting molecular planarity and dipole moments, as evidenced by distinct NMR/IR spectral data .
  • Pyrazolo[4,3-c]pyridine () : Altered ring junction position impacts solubility and synthetic accessibility .
Pharmacological Potential
  • The trifluoromethyl analog () is explicitly noted for its role in drug discovery, while sulfonamide derivatives () show promise as kinase inhibitors due to their ability to mimic adenine .
  • The target’s isopropyl group may enhance binding to hydrophobic pockets in enzymes or receptors, though this requires empirical validation.

Biological Activity

4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C₇H₈BrN₃
  • Molecular Weight : 240.1 g/mol
  • CAS Number : 1256836-77-7

Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted pyrazoles with appropriate reagents under specific conditions. Recent studies have focused on developing efficient synthetic routes to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antimicrobial activity. A study highlighted the in vitro evaluation of several pyrazole derivatives, including 4-bromo derivatives, which showed promising results against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)MBC (μg/mL)Activity
4-Bromo Derivative0.22 - 0.25Not specifiedExcellent
Control (Ciprofloxacin)VariesVariesStandard

Antibiofilm Activity

The compound also exhibits antibiofilm properties, significantly reducing biofilm formation compared to standard treatments. This characteristic is crucial in treating infections where biofilm formation complicates therapy .

Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC₅₀ values for these activities range between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating its potential as a therapeutic agent in conditions requiring enzyme inhibition .

Study on Antitubercular Activity

A recent study evaluated the antitubercular activity of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The findings suggested that certain substitutions on the pyrazole core enhance its efficacy against tuberculosis, making it a promising lead for further drug development .

Selective Inhibition in Cancer Research

Another investigation focused on the selective inhibition of cyclin-dependent kinases (CDKs) using pyrazolo[3,4-c]pyridine derivatives. Compounds demonstrated significant antiproliferative effects against various human cancer cell lines, with IC₅₀ values indicating high selectivity towards CDK2 over CDK9 .

CompoundTarget EnzymeIC₅₀ (µM)Selectivity
Pyrazolo Derivative ACDK20.36High
Pyrazolo Derivative BCDK91.8Moderate

Q & A

Basic: What are the optimized synthetic routes for 4-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-c]pyridine?

Answer:
Synthesis typically involves multi-step protocols, including cyclization and halogenation. For pyrazolo[3,4-c]pyridine scaffolds, regioselective bromination at the 4-position is critical. A common approach involves:

  • Cyclocondensation : Reacting aminopyridine precursors with propargyl bromides or ketones under acidic conditions to form the pyrazole ring .
  • Bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or tetrahydrofuran (THF) to introduce bromine at the 4-position .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from 2-propanol/hexane mixtures .
    Patents (e.g., US20170267697) highlight similar methodologies for pyrazolo[3,4-c]pyridine derivatives, emphasizing temperature control (<0°C) during bromination to avoid side reactions .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) to separate intermediates and final products .
  • Recrystallization : Solvent systems like 2-propanol or ethanol/water mixtures are effective for removing unreacted starting materials .
  • HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water buffers is advised, particularly for pharmacological studies .

Advanced: What challenges arise in structural elucidation of this compound, and how are they addressed?

Answer:
Challenges include:

  • Regioisomer ambiguity : Bromination at the 4-position vs. other sites can lead to structural ambiguity. 2D NMR (e.g., HSQC, HMBC) is critical to confirm substitution patterns .
  • Crystallinity issues : Poor crystal formation complicates X-ray diffraction. Use of vapor diffusion with dichloromethane/hexane can yield suitable crystals .
  • Tautomerism : The pyrazole ring’s tautomeric forms affect spectral interpretation. Variable-temperature NMR and DFT calculations help resolve this .

Advanced: How can structure-activity relationship (SAR) studies guide kinase inhibition research for this compound?

Answer:

  • Core modifications : The 3-(propan-2-yl) group enhances hydrophobic interactions with kinase ATP pockets. Substituting bromine with electron-withdrawing groups (e.g., Cl, CF₃) can modulate potency .
  • Pharmacophore mapping : Overlay studies with co-crystallized kinase inhibitors (e.g., JAK2 or CDK inhibitors) identify critical hydrogen-bonding motifs .
  • In vitro assays : Use enzymatic assays (e.g., ADP-Glo™) to quantify IC₅₀ values, comparing brominated vs. non-brominated analogs .

Advanced: How should researchers handle contradictions in pharmacological data across studies?

Answer:

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability : Differences in cytochrome P450 metabolism (e.g., CYP3A4) may explain variability. Use deuterated analogs (e.g., patent US20170267684) to improve half-life .
  • Data normalization : Apply orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC₅₀) to confirm results .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; ¹H-¹⁵N HMBC identifies pyrazole tautomers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration and solid-state packing .

Advanced: How can deuterated derivatives improve metabolic stability studies?

Answer:

  • Synthetic strategy : Replace exchangeable protons (e.g., NH in pyrazole) with deuterium using deuterated reagents (e.g., D₂O/NaBD₄) .
  • Pharmacokinetics : Deuterated analogs (e.g., US20170267684) reduce first-pass metabolism by CYP enzymes, prolonging half-life in vivo .
  • Isotope effects : Use LC-MS/MS to track deuterium retention in plasma and tissues .

Advanced: What discrepancies exist between solid-state and solution-phase conformations?

Answer:

  • XRD vs. NMR : Solid-state structures (XRD) may show planar pyrazole rings, while solution NMR reveals dynamic puckering due to solvent interactions .
  • Tautomeric equilibrium : In solution, rapid NH proton exchange between pyrazole nitrogen atoms obscures tautomer ratios, resolved via VT-NMR .
  • Docking studies : Molecular dynamics simulations reconcile conformational differences for drug-receptor modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.